(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
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Overview
Description
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated chiral fluoro-pyridine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it a valuable tool for studying metabolic pathways and reaction mechanisms.
Preparation Methods
The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves several steps. One common method includes the nucleophilic substitution of a fluorine atom on a pyridine ring. The reaction typically uses reagents such as TBAF (tetra-n-butylammonium fluoride) and H2SO4 (sulfuric acid) as catalysts . The industrial production of this compound often involves large-scale synthesis using similar methods, ensuring high purity and yield.
Chemical Reactions Analysis
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as TBAF and sulfuric acid being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in metabolic studies due to the presence of deuterium atoms, which help trace metabolic pathways.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and deuterium atoms in its structure can influence its reactivity and interaction with biological molecules. These interactions can affect the compound’s stability, bioavailability, and overall activity in biological systems .
Comparison with Similar Compounds
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can be compared with other similar compounds, such as:
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
Unlabelled ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride: This compound lacks the deuterium atoms, making it less useful for metabolic studies.
The uniqueness of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications.
Properties
Molecular Formula |
C7H10ClFN2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
InChI Key |
MPEHHZCSUKROFX-HRYRFEROSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=C(C=CC=N1)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Origin of Product |
United States |
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